molecular formula C4H2O5-2 B1242258 trans-2,3-Epoxysuccinate

trans-2,3-Epoxysuccinate

Cat. No. B1242258
M. Wt: 130.06 g/mol
InChI Key: DCEMCPAKSGRHCN-JCYAYHJZSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Trans-2,3-epoxysuccinate(2-) is dicarboxylate anion of trans-2,3-epoxysuccinic acid. It is a dicarboxylic acid dianion, an epoxide and a C4-dicarboxylate. It derives from a succinate(2-). It is a conjugate base of a trans-2,3-epoxysuccinic acid.

Scientific Research Applications

Biogenic Acid Production

Trans-2,3-epoxysuccinate, along with succinic acid, accumulates in cultures of Paecilomyces varioti Bainier, a finding that highlights its role in biogenic acid production. The accumulation is influenced by the presence of specific metal ions like Cu2+ and Fe3+ (Ling et al., 1978).

Enzymatic Applications

A study on the resolution of esters of trans-epoxysuccinic acid shows the potential of these compounds in enzymatic applications, particularly in creating enantiomerically pure esters through biotransformations (Crout, Gaudet, & Hallinan, 1993).

Proteinase Inhibition

Trans-epoxysuccinate derivatives, particularly those based on the natural inhibitor E-64, are significant in studying the inhibition of cysteine proteases, highlighting the importance of the stereochemistry of the epoxysuccinyl group (Schaschke et al., 1997).

Therapeutic Applications

Ethyl (+)-(2S,3S)-3-[(S)-3-methyl-1-(3-methylbutylcarbamoyl)butylcarbamoyl]-2-oxiranecarboxylate (EST), which contains a trans-epoxysuccinic acid moiety, is anticipated to be useful as an oral therapeutic agent for muscular dystrophy due to its inhibitory activities against cysteine proteinases involved in myofibrillar protein degradation (Tamai et al., 1987).

Substrate for Fumarase

Trans-2,3-epoxysuccinate is also a substrate for fumarase, a finding that expands our understanding of enzyme specificity and the range of substrates for this enzyme (Albright & Schroepfer, 1971).

Biodegradable Polymer Synthesis

Epoxy-poly(ester amide)s (EPEAs), synthesized using trans-epoxysuccinic acids, represent a new class of functional biodegradable polymers. These materials could have potential applications in drug delivery and surgical devices due to their material properties and chemical transformations (Zavradashvili et al., 2013).

Molecular Oxygen Incorporation

The study of molecular oxygen incorporation into trans-L-epoxysuccinic acid by Aspergillus fumigatus provides insights into the biosynthesis of this compound, highlighting its microbial production and potential applications (Aida & Foster, 1962).

properties

Product Name

trans-2,3-Epoxysuccinate

Molecular Formula

C4H2O5-2

Molecular Weight

130.06 g/mol

IUPAC Name

(2R,3R)-oxirane-2,3-dicarboxylate

InChI

InChI=1S/C4H4O5/c5-3(6)1-2(9-1)4(7)8/h1-2H,(H,5,6)(H,7,8)/p-2/t1-,2-/m1/s1

InChI Key

DCEMCPAKSGRHCN-JCYAYHJZSA-L

Isomeric SMILES

[C@@H]1([C@@H](O1)C(=O)[O-])C(=O)[O-]

SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-]

Canonical SMILES

C1(C(O1)C(=O)[O-])C(=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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